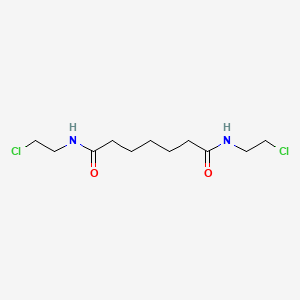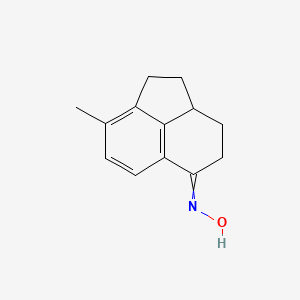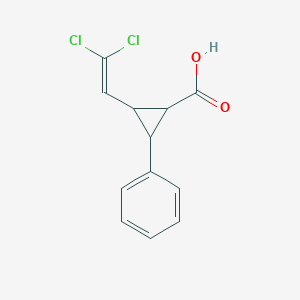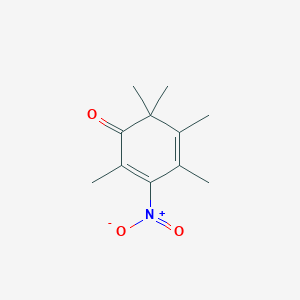
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- is a complex organic compound that features a thiophene ring substituted with carboxylic acid groups and dimethoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- typically involves the chlorination of adipic acid using thionyl chloride, followed by further reactions to introduce the dimethoxyphenyl groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carboxylic acids to alcohols or other reduced forms.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- has diverse applications in scientific research:
Wirkmechanismus
The mechanism by which 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses. For instance, its aromatic and carboxylic groups can form hydrogen bonds and π-π interactions, influencing its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Thiophenedicarboxylic acid: Lacks the dimethoxyphenyl groups, making it less complex but still useful in various applications.
2,5-Dimethylthiophene: Features methyl groups instead of carboxylic acids, altering its reactivity and applications.
Thiophene-2,5-dicarbonitrile: Contains nitrile groups, providing different chemical properties and uses.
Uniqueness
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- stands out due to its combination of thiophene and dimethoxyphenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in designing materials with specific optical and electronic characteristics .
Eigenschaften
CAS-Nummer |
62497-29-4 |
|---|---|
Molekularformel |
C22H20O8S |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
3,4-bis(3,4-dimethoxyphenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H20O8S/c1-27-13-7-5-11(9-15(13)29-3)17-18(20(22(25)26)31-19(17)21(23)24)12-6-8-14(28-2)16(10-12)30-4/h5-10H,1-4H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
LODPTRHTJLNRFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(SC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)



![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)

![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)
